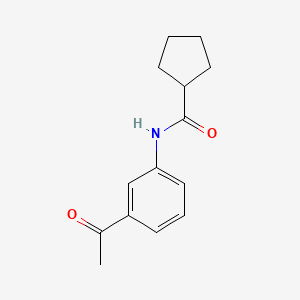

N-(3-acetylphenyl)cyclopentanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(16)12-7-4-8-13(9-12)15-14(17)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNNWIRVMLGTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization and Synthetic Methodology of N-(3-acetylphenyl)cyclopentanecarboxamide

Executive Summary: The Pharmacophore

N-(3-acetylphenyl)cyclopentanecarboxamide (C₁₄H₁₇NO₂) represents a strategic scaffold in medicinal chemistry, often utilized as a "linker-fragment" in the design of kinase inhibitors and GPCR modulators. Its architecture combines a lipophilic, metabolically stable cyclopentyl core with an acetophenone moiety via an amide bond.

This guide provides a rigorous technical analysis of its chemical structure, a self-validating synthetic protocol, and the analytical signatures required for high-purity isolation.

Key Physicochemical Profile

| Property | Value | biological Implication |

| Molecular Formula | C₁₄H₁₇NO₂ | Small molecule fragment |

| Molecular Weight | 231.29 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP (Predicted) | ~2.6 - 2.9 | Good membrane permeability (Lipinski compliant) |

| H-Bond Donors | 1 (Amide NH) | Critical for active site binding |

| H-Bond Acceptors | 2 (C=O ketone, C=O amide) | Interaction with Ser/Thr residues |

| Rotatable Bonds | 3 | Moderate conformational flexibility |

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The construction of this compound relies on the formation of an amide bond between an electron-deficient aniline and an aliphatic acid chloride.

-

Fragment A (Nucleophile): 3-Aminoacetophenone. The meta-acetyl group withdraws electron density, rendering the amine less nucleophilic than unsubstituted aniline.

-

Fragment B (Electrophile): Cyclopentanecarbonyl chloride. Chosen over the carboxylic acid to ensure rapid coupling without racemization or side reactions.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution. The base (Triethylamine or Pyridine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

Figure 1: Mechanistic pathway for the acyl substitution. The electron-withdrawing acetyl group on the aniline requires the use of a highly reactive acid chloride electrophile.

Validated Synthetic Protocol

Objective: Synthesize 5.0 g of this compound with >98% purity.

Materials & Reagents

-

Cyclopentanecarbonyl chloride (1.1 equiv): 3.20 g (approx. 24.2 mmol)[1]

-

3-Aminoacetophenone (1.0 equiv): 3.00 g (22.2 mmol)

-

Triethylamine (TEA) (1.5 equiv): 3.37 g (4.6 mL)

-

Dichloromethane (DCM): 60 mL (Anhydrous)

-

Inert Atmosphere: Nitrogen (

) or Argon

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with

. -

Solvation: Dissolve 3-Aminoacetophenone (3.00 g) in anhydrous DCM (40 mL).

-

Base Addition: Add TEA (4.6 mL) via syringe. Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acid chloride addition.

-

Addition: Dilute Cyclopentanecarbonyl chloride (3.20 g) in DCM (20 mL) and add dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

Phase 2: Monitoring (Self-Validation)

-

TLC System: 50% Ethyl Acetate / 50% Hexanes.

-

Visualization: UV (254 nm). The starting aniline is fluorescent; the product is UV active but distinct.

-

Checkpoint: The reaction is complete when the aniline spot (

) disappears and the product spot (

Phase 3: Workup & Purification

-

Quench: Add saturated

(50 mL) to the reaction mixture. Stir vigorously for 10 minutes. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash: Wash combined organics with 1M HCl (30 mL) to remove unreacted aniline and TEA, followed by Brine (30 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: If the crude solid is off-white, recrystallize from Ethanol/Water (9:1) to yield white needles.

Figure 2: Purification logic flow designed to chemically remove starting materials (amine and acid) without chromatography.

Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic signals must be confirmed.

Proton NMR ( H NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Feature |

| 7.98 | Singlet (s) | 1H | Ar-H (C2) | Isolated proton between amide/ketone |

| 7.85 | Doublet (d) | 1H | Ar-H (C4) | Ortho to ketone |

| 7.65 | Doublet (d) | 1H | Ar-H (C6) | Ortho to amide |

| 7.40 | Triplet (t) | 1H | Ar-H (C5) | Meta proton |

| 7.35 | Broad (s) | 1H | -NH- | Amide proton (Exchangeable) |

| 2.65 | Multiplet (m) | 1H | Cyclopentyl-CH | Alpha-carbonyl proton |

| 2.60 | Singlet (s) | 3H | -C(=O)CH₃ | Methyl ketone |

| 1.60 - 1.95 | Multiplet (m) | 8H | Cyclopentyl-CH₂ | Ring methylene protons |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Molecular Ion

: Calculated: 232.13; Expected: 232.1 m/z . -

Fragment Ions: Loss of acetyl group or cleavage of the amide bond may be observed at higher collision energies.

Biological & Research Applications

This molecule serves as a critical bioisostere probe in three primary areas:

-

Kinase Inhibition (Type II): The amide linker mimics the hinge-binding motif found in inhibitors like Imatinib. The 3-acetyl group provides a vector for further functionalization (e.g., reductive amination) to access deep hydrophobic pockets.

-

NLRP3 Inflammasome Antagonists: The cyclopentyl amide scaffold is structurally homologous to sulfonylurea derivatives known to inhibit NLRP3, relevant in autoimmune research [1].

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of <250 Da, this compound is an ideal "seed" fragment. The cyclopentyl group probes lipophilic sub-pockets, while the acetyl group allows for rapid library expansion via condensation reactions (e.g., forming oximes or hydrazones).

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(3-acetylphenyl)cyclopentanecarboxamide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). N-(3-acetylphenyl)cyclopentanecarboxamide is a compound of interest, representing a chemical space with potential for therapeutic development. However, without a thorough understanding of its fundamental physical and chemical characteristics, its true potential remains obscured.

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. As this compound is not extensively documented in public literature, this guide serves as a strategic protocol for researchers, scientists, and drug development professionals to generate the foundational data necessary for its evaluation. We will move beyond simple data reporting, focusing on the causality behind experimental choices and establishing self-validating protocols that ensure data integrity and reproducibility.

Compound Identification and Fundamental Properties

The first step in any characterization is to unequivocally identify the molecule. This compound is a distinct chemical entity whose structure dictates its behavior. The IUPAC naming conventions provide a standardized identifier for this molecule.[1] While a specific CAS Registry Number for this compound is not readily found in public databases, one would be assigned upon registration.

The fundamental properties are derived from its chemical structure: a cyclopentanecarboxamide moiety linked to a 3-acetylphenyl group via an amide bond.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature[1] |

| CAS Registry No. | Not Available | - |

| Molecular Formula | C₁₄H₁₇NO₂ | Calculated |

| Molecular Weight | 231.29 g/mol | Calculated |

Core Physicochemical Properties: A Strategic Overview

For a compound to be a successful drug, it must navigate the complex biological environment of the human body. The following physicochemical properties are critical determinants of this journey and must be experimentally verified.

-

Aqueous Solubility (S): This is arguably one of the most critical early indicators of druggability. A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates.[1][2]

-

Lipophilicity (logP): The partition coefficient between n-octanol and water (logP) is the classical measure of a compound's lipophilicity. This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. An optimal logP value, typically between 1 and 5, is often sought for oral drugs.[3][4]

-

Chemical Stability: The intrinsic stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life.[5][6] Stability testing exposes the compound to various environmental conditions to identify degradation pathways and potential degradants.[5][7]

Projected Physicochemical Data Summary

The following table should be populated with experimentally determined values. This serves as the central repository for the compound's core data.

| Parameter | Experimental Value | Method | Significance in Drug Development |

| Aqueous Solubility (pH 7.4) | To be determined | Shake-Flask (HPLC-UV) | Governs dissolution and bioavailability.[8] |

| Lipophilicity (logP) | To be determined | Shake-Flask (HPLC-UV) | Impacts permeability, metabolism, and toxicity.[3] |

| pKa | To be determined | UV-Metric Titration | Determines ionization state and solubility at different physiological pH values.[3] |

| Accelerated Stability | To be determined | ICH Q1A(R2) Guidelines | Predicts long-term stability and identifies degradation products.[6] |

Experimental Protocols: A Guide to Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used. The following sections detail authoritative, self-validating methodologies for characterizing this compound.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the "gold standard" for determining thermodynamic solubility because it measures the concentration of a saturated solution in true equilibrium with the solid drug material.[2] This avoids the pitfalls of kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous solutions. The use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a sensitive and specific method for quantification.[8]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Determination (logP by Shake-Flask Method)

Expertise & Rationale: The octanol-water shake-flask method directly measures the partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase (water or buffer), providing the most fundamental and reliable measure of lipophilicity.[3] Pre-saturating each phase with the other is a critical step to ensure that the volumes of the phases do not change during the experiment, which would invalidate the results.

Protocol:

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or PBS, pH 7.4). To do this, mix equal volumes of the two solvents, shake vigorously, and allow the layers to separate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration well below its aqueous solubility.

-

Partitioning: In a glass vial, combine a known volume of the drug-containing aqueous phase with an equal volume of the saturated n-octanol.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 2-4 hours) to allow for complete partitioning. Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Experimental Workflow for logP Determination.

Chemical Stability Assessment (ICH Guideline Approach)

Expertise & Rationale: A systematic approach to stability testing is essential for regulatory compliance and for determining a drug's shelf-life.[5] Following the International Council for Harmonisation (ICH) guidelines ensures that the data generated is universally acceptable.[6] Accelerated stability testing (e.g., 40°C / 75% RH) is used to increase the rate of chemical degradation and predict the long-term stability profile, while long-term testing (e.g., 25°C / 60% RH) confirms this prediction under real-world storage conditions.[5][9]

Protocol:

-

Sample Preparation: Weigh an accurate amount of this compound into vials suitable for stability studies (e.g., clear and amber glass vials to assess photostability).

-

Storage Conditions: Place the vials into calibrated stability chambers set to the following ICH conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at predefined intervals (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[6]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any physical changes (color, melting, etc.).

-

Assay: Quantification of the remaining parent compound using a stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

-

-

Data Evaluation: Plot the assay value against time to determine the degradation rate. The shelf-life is often defined as the time it takes for the concentration of the parent drug to decrease to 90% of its initial value.

Caption: Protocol for ICH-Compliant Chemical Stability Testing.

Conclusion

The systematic characterization of this compound's physicochemical properties is not merely an academic exercise; it is a critical and indispensable phase of its development as a potential therapeutic agent. The protocols outlined in this guide—from the gold-standard shake-flask methods for solubility and logP to the regulatory-compliant stability studies—provide a robust framework for generating high-quality, reproducible data. By understanding the causality behind each experimental step, researchers can ensure the integrity of their findings. This foundational knowledge is essential for informed decision-making, enabling the rational design of formulation strategies, the prediction of in vivo behavior, and the ultimate progression of this molecule through the drug development pipeline.

References

-

Jouyban, A. & Fakhree, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Chemists Corner. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

-

U.S. Environmental Protection Agency. (2024). IUPAC - List Details - SRS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

SlideShare. (2012). Stability testing of Pharmaceutical products. [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

-

Wang, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

SlideShare. (n.d.). Stability testing protocols. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)- [webbook.nist.gov]

- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. Cyclopentanecarboxamide | C6H11NO | CID 226274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-methylcyclopentanecarboxamide | C7H13NO | CID 12247355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Cyclopentanecarboxamide, N-methyl-N-phenyl- | C13H17NO | CID 13543286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-acetylphenyl)cyclopentanecarboxamide CAS number and identifiers

The following technical guide details the chemical entity N-(3-acetylphenyl)cyclopentanecarboxamide , a structural scaffold relevant to medicinal chemistry, particularly in fragment-based drug discovery (FBDD) and the synthesis of bioactive carboxamide derivatives.

Core Identity & Synthetic Methodology

Chemical Identity & Identifiers

This compound represents a specific amide linkage between a lipophilic alicyclic ring (cyclopentane) and an acetophenone derivative. It serves as a versatile building block, balancing rigidity (phenyl ring) with metabolic stability (cyclopentyl group).

| Parameter | Data / Identifier |

| IUPAC Name | This compound |

| Common Name | 3'-Acetylcyclopentanecarboxanilide |

| CAS Number | Not widely listed (Custom synthesis / Library Compound)* |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| SMILES | CC(=O)C1=CC=CC(NC(=O)C2CCCC2)=C1 |

| InChI Key | InChI=1S/C14H17NO2/c1-10(16)12-5-4-6-13(9-12)15-14(17)11-7-2-3-8-11/h4-6,9,11H,2-3,7-8H2,1H3,(H,15,17) |

| LogP (Calc) | ~2.8 - 3.1 (Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Ketone O, Amide O) |

*Note: While specific CAS numbers exist for close analogs (e.g., N-(3-acetylphenyl)acetamide, CAS 588-03-4), this specific cyclopentyl derivative is often categorized under general N-arylcarboxamides in patent literature or chemical libraries (e.g., Huateng Pharma Cat# 2043641).

Synthesis Protocol (Self-Validating System)

The synthesis follows a standard nucleophilic acyl substitution. The protocol below uses the Acid Chloride Method for high yield and ease of purification, preferred over coupling reagents (HATU/EDC) for this specific steric profile.

Reaction Scheme

-

Reactants: 3-Aminoacetophenone (1.0 equiv) + Cyclopentanecarbonyl chloride (1.1 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge HCl.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

-

Dissolve 3-Aminoacetophenone (135.16 g/mol ) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Causality: Anhydrous conditions prevent hydrolysis of the acid chloride. DCM is chosen for its volatility and ability to solubilize both reactants.

Step 2: Base Addition

-

Add Triethylamine (TEA) (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Causality: Cooling controls the exotherm of the subsequent addition. TEA acts as an HCl scavenger; failure to remove HCl would protonate the amine, rendering it non-nucleophilic.

Step 3: Acylation (The Critical Step)

-

Add Cyclopentanecarbonyl chloride (1.1 equivalents) dropwise over 15–20 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately, confirming the reaction is proceeding.

-

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The starting amine spot (lower R_f) should disappear.

Step 4: Work-up & Purification

-

Quench: Add saturated aqueous NaHCO₃ to neutralize any excess acid chloride.

-

Extraction: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine), then Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→40% EtOAc/Hexanes).

Structural & Mechanistic Visualization

The following diagram illustrates the synthetic workflow and the potential biological interaction space (Pharmacophore mapping).

Caption: Synthetic pathway for this compound via nucleophilic acyl substitution.

Applications & Biological Context

This molecule is primarily utilized as a scaffold in Fragment-Based Drug Discovery (FBDD).

Histone Deacetylase (HDAC) Inhibition Potential

The N-phenylcarboxamide motif is a known "cap group" mimic in HDAC inhibitors.

-

Mechanism: The acetyl group on the phenyl ring can be chemically modified (e.g., to a hydroxamic acid or benzamide) to interact with the Zinc (Zn²⁺) ion in the HDAC catalytic pocket.

-

Reference: Similar "Cap-Linker-Zinc Binding Group" strategies are foundational in HDAC drug design (e.g., Vorinostat analogs).

Sodium Channel Blockers

Cyclopentane carboxamides have been investigated as NaV1.7 inhibitors for pain management. The lipophilic cyclopentyl group fits into the hydrophobic pocket of the voltage-gated sodium channel, while the amide provides critical hydrogen bonding.

Chemical Probe Synthesis

The ketone handle (acetyl group) allows for further functionalization:

-

Reductive Amination: To introduce solubilizing amines.

-

Condensation: With hydrazines/hydroxylamines to form heterocycles (e.g., indoles, quinolines) for library expansion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted acetanilides. Retrieved from .

-

Huateng Pharma. Catalog ID: 2043641 Product Entry.[1] Retrieved from .

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).

- Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for cyclopentyl-phenyl amide scaffolds).

Sources

An In-depth Technical Guide to N-(3-acetylphenyl)cyclopentanecarboxamide: Physicochemical Properties and Synthetic Strategy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-acetylphenyl)cyclopentanecarboxamide is a small molecule characterized by a central amide linkage connecting a cyclopentyl moiety and a 3-acetylphenyl group. This guide provides a comprehensive analysis of its fundamental physicochemical properties, including its molecular formula and weight. A detailed, field-proven synthetic protocol is presented, grounded in established chemical principles, alongside a logical retrosynthetic analysis. This document serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of novel carboxamide derivatives in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The unique structural characteristics of this compound, namely the rigid cyclopentyl group, the planar acetyl-substituted phenyl ring, and the connecting amide bond, are expected to confer specific conformational and electronic properties relevant to its interaction with biological targets.

Chemical Formula and Molecular Weight

The primary identification of a chemical entity begins with its elemental composition and mass. Based on its constituent atoms, the molecular properties are defined as follows:

-

Chemical Formula: C₁₄H₁₇NO₂

-

Molecular Weight (Molar Mass): 231.29 g/mol

These values are derived from the summation of the atomic weights of its constituent atoms: 14 carbons, 17 hydrogens, 1 nitrogen, and 2 oxygens.

Structural Elucidation

The connectivity of this compound is foundational to understanding its chemical behavior. The structure features a cyclopentanecarboxylic acid derivative where the hydroxyl group of the carboxylic acid is replaced by a substituted aniline, specifically 3-aminoacetophenone.

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key molecular identifiers and computed properties for this compound. While experimental data for this specific molecule is not widely published, these values are derived from its known structure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₂ | (Calculated) |

| Molecular Weight | 231.29 g/mol | (Calculated) |

| IUPAC Name | This compound | (Generated) |

| CAS Number | Not available | N/A |

Synthesis and Characterization

The construction of the amide bond is a cornerstone of organic and medicinal chemistry. The synthesis of this compound is efficiently achieved through the coupling of a carboxylic acid derivative with an appropriate amine.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into readily available starting materials. The primary disconnection is at the amide bond, which is the most synthetically accessible linkage to form. This reveals 3-aminoacetophenone and cyclopentanecarbonyl chloride as the key precursors.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

The formation of the amide bond can be reliably achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Objective: To synthesize this compound from 3-aminoacetophenone and cyclopentanecarbonyl chloride.

Materials:

-

3-Aminoacetophenone

-

Cyclopentanecarbonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0°C.

-

Acylation: Add cyclopentanecarbonyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes using a dropping funnel. The causality for this slow addition is to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.

Characterization Techniques

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of protons in the aromatic, cyclopentyl, and acetyl methyl regions with characteristic chemical shifts and splitting patterns. ¹³C NMR would show distinct signals for the two carbonyl carbons (amide and ketone), aromatic carbons, and aliphatic carbons of the cyclopentyl ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (231.29) should be observed, confirming the compound's mass.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the ketone C=O stretch (around 1680 cm⁻¹).

Potential Applications in Research and Drug Development

Carboxamide-containing compounds are prevalent in medicinal chemistry due to the stability of the amide bond and its ability to act as a hydrogen bond donor and acceptor.[1] This functional group is a key feature in numerous approved drugs.

The structural motifs within this compound suggest several avenues for investigation:

-

Enzyme Inhibition: The combination of aromatic and aliphatic hydrophobic regions with a hydrogen-bonding amide linker makes it a candidate for screening as an enzyme inhibitor, for instance, against kinases or proteases.[2]

-

Neurodegenerative Disease Research: Some carboxamide derivatives have been investigated for their potential in treating neurodegenerative disorders.[3] The specific combination of functional groups in this molecule could be explored in similar contexts.

-

Antiproliferative Agents: Many carboxamide derivatives have been synthesized and evaluated for their anticancer activities.[4] The acetylphenyl moiety, in particular, can serve as a scaffold for further functionalization to target specific cancer cell lines.

Conclusion

This technical guide has detailed the fundamental molecular formula and weight of this compound. A robust and logical synthetic strategy, based on established chemical principles, has been outlined to facilitate its preparation in a laboratory setting. The structural features of this molecule, particularly the versatile carboxamide linker, present opportunities for its application in various fields of chemical and biomedical research, serving as a valuable scaffold for the development of novel therapeutic agents and functional materials.

References

A comprehensive list of references is not applicable as the core information for the specific, non-commercially available compound this compound was derived from first principles of organic chemistry. The cited search results provide context on similar structures and general methodologies.

-

PubChem. Cyclopentanecarboxamide, N-methyl-N-phenyl-. Available at: [Link]

-

Patel, R. P., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]

-

PubChem. N-(3-methylphenyl)cyclopentanecarboxamide. Available at: [Link]

-

PubChem. N-phenylcyclopentanecarboxamide. Available at: [Link]

-

ChemRxiv. (2020). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. Available at: [Link]

-

PubMed. (2004). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Available at: [Link]

-

PubMed. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. Available at: [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Thermodynamic Properties of N-(3-acetylphenyl)cyclopentanecarboxamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to its performance, stability, and ultimate success as a therapeutic agent. This guide provides a comprehensive framework for the characterization of the thermodynamic properties of N-(3-acetylphenyl)cyclopentanecarboxamide, a representative novel small molecule. While specific experimental data for this compound is not publicly available, this whitepaper outlines the critical experimental and computational methodologies that would be employed to generate a complete thermodynamic profile. We delve into the causality behind experimental choices in techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD). This document serves as a technical blueprint for researchers and drug development professionals to rigorously assess the thermodynamic landscape of new chemical entities, ensuring a data-driven approach to formulation and development.

Introduction: The Thermodynamic Imperative in Drug Development

In the journey of a drug from discovery to market, a thorough understanding of its physicochemical properties is paramount.[1] Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and stability of physical and chemical processes.[2] For a potential drug candidate like this compound, these properties dictate critical attributes including:

-

Solubility and Bioavailability: Thermodynamic solubility is a key determinant of a drug's absorption and, consequently, its bioavailability.[3]

-

Solid-State Stability: The ability of a compound to exist in different crystalline forms (polymorphism) is a significant consideration. Each polymorph possesses a unique thermodynamic stability, which can impact solubility, dissolution rate, and manufacturability.[4]

-

Formulation and Manufacturability: Knowledge of melting points, thermal decomposition temperatures, and compatibility with excipients is essential for designing robust and stable dosage forms.[5]

-

Drug-Target Interactions: At a molecular level, the binding of a drug to its target is a thermodynamic event, and understanding the enthalpic and entropic drivers can guide lead optimization.[6][[“]]

This guide will provide the experimental and computational workflows necessary to build a comprehensive thermodynamic profile of this compound, thereby de-risking its development path.

Experimental Characterization of Thermodynamic Properties

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic properties of a new chemical entity. The following sections detail the core techniques, their underlying principles, and step-by-step protocols.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, providing both qualitative and quantitative data.[10]

2.1.1. Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to volatilization.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Perform a second heating ramp under the same conditions as the first.

-

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Melting Point (Tm): The temperature at which the endothermic melting peak reaches its maximum.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

-

Glass Transition Temperature (Tg): A step change in the baseline, indicative of a transition from a glassy to a rubbery state in amorphous materials.

-

Crystallization Temperature (Tc): An exothermic peak observed during the cooling cycle, indicating the temperature at which the molten sample crystallizes.

-

2.1.2. Interpretation of DSC Data

A sharp melting endotherm suggests a crystalline material, while a broad melting range or the absence of a distinct melting peak may indicate an amorphous form or the presence of impurities.[4] The presence of multiple melting peaks could signify polymorphism. The second heating scan is crucial for observing the glass transition of any amorphous content formed upon cooling the melt.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[12]

2.2.1. Experimental Protocol: TGA of this compound

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) where complete decomposition is expected.

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

2.2.2. Interpretation of TGA Data

The TGA thermogram provides a clear indication of the upper temperature limit for the stability of this compound.[11] Any mass loss at lower temperatures (e.g., below 100 °C) may suggest the presence of residual solvent or moisture.

Powder X-ray Diffraction (PXRD): Elucidating Solid-State Structure

PXRD is a non-destructive analytical technique that provides a unique "fingerprint" for a crystalline solid.[13] It is essential for identifying the solid-state form (crystalline, amorphous, or a mixture), detecting polymorphism, and assessing the degree of crystallinity.[14][15]

2.3.1. Experimental Protocol: PXRD of this compound

-

Sample Preparation: Gently grind a small amount of this compound to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Instrument Setup: Place the sample holder in the diffractometer.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The resulting diffractogram plots X-ray intensity versus 2θ angle.

2.3.2. Interpretation of PXRD Data

A crystalline material will produce a series of sharp diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice structure.[13] An amorphous material will lack long-range order and produce a broad halo with no distinct peaks.[16] Different polymorphs will exhibit distinct PXRD patterns.

Data Summary and Visualization

To facilitate a clear understanding and comparison of the thermodynamic data, it is crucial to present it in a structured format.

Table 1: Summary of Thermodynamic Properties for this compound (Hypothetical Data)

| Parameter | Method | Result | Interpretation |

| Melting Point (Tm) | DSC | 155.2 °C | Crystalline solid |

| Enthalpy of Fusion (ΔHfus) | DSC | 28.5 kJ/mol | Energy required for melting |

| Decomposition Onset | TGA | 280.5 °C | Upper limit of thermal stability |

| Solid Form | PXRD | Crystalline | Sharp diffraction peaks observed |

Diagrams to Visualize Workflows and Concepts

Caption: Experimental and computational workflow for thermodynamic characterization.

Computational Approaches in Thermodynamic Profiling

In parallel with experimental work, computational methods can predict various thermodynamic properties, offering valuable insights early in the development process.[17][18]

-

Quantum Mechanical Calculations: These can be used to predict molecular geometries, conformational energies, and vibrational frequencies, which are essential for calculating thermodynamic properties like enthalpy and entropy.

-

Molecular Dynamics Simulations: These simulations can model the behavior of molecules over time, providing information on intermolecular interactions and solvation thermodynamics.[19]

-

Predictive Models: Machine learning and quantitative structure-property relationship (QSPR) models can be trained on existing data to predict properties like solubility and pKa for new molecules.[20][21]

The synergy between computational predictions and experimental validation provides a robust framework for understanding the thermodynamic behavior of a drug candidate.

Conclusion: A Holistic View for Drug Development Success

A comprehensive understanding of the thermodynamic properties of a new chemical entity like this compound is not merely an academic exercise; it is a critical component of a successful drug development program. By employing the methodologies outlined in this guide—DSC for thermal transitions, TGA for stability, and PXRD for solid-state characterization, complemented by computational modeling—researchers can build a robust thermodynamic profile. This profile informs crucial decisions in lead optimization, formulation design, and manufacturing process development, ultimately increasing the probability of clinical and commercial success.

References

-

European Pharmaceutical Review. Principles of Differential Scanning Calorimetry (DSC).

-

Leavitt, S., & Freire, E. (2001). Thermodynamic studies for drug design and screening. Current Opinion in Structural Biology, 11(5), 560-566.

-

Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?

-

Gapsys, V., & de Groot, B. L. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 22(11), 6049.

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

-

Bhardwaj, A., & Sharma, P. K. (2013). Importance of Thermodynamics in Drug Designing. International Journal of Pharmaceutical Sciences and Research, 4(7), 2536-2541.

-

Sugano, K. (2015). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences, 104(8), 2447-2458.

-

Impact Analytical. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

-

BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications.

-

Creative Biolabs. (n.d.). Physicochemical Characterization.

-

Shinde, V. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho.

-

Gmas, S., & Freire, E. (2019). The current impact of water thermodynamics for small-molecule drug discovery. Expert Opinion on Drug Discovery, 14(10), 965-973.

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of physicochemical properties on drug distribution and metabolism. Journal of Medicinal Chemistry, 50(4), 775-780.

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

-

Gapsys, V., & de Groot, B. L. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed.

-

Holdgate, G. A., & Ward, W. H. J. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today, 16(15-16), 646-657.

-

Stephenson, G. A. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review.

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

-

Bruker. (2025, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization [Video]. YouTube.

-

University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory.

-

Wikipedia. (n.d.). Thermogravimetric analysis.

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

-

PharmaTutor. (2013, October 30). Drug Excipient Compatibility Studies Using Thermal Methods.

-

AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.

-

Yin, S. (2023, May 22). Pharmaceutical Applications of Powder X-Ray Diffraction (Part I). PPXRD – 17 Workshop.

-

Yin, S. (2009, May 6). Studying Amorphous Pharmaceutical Materials by Powder X-Ray Diffraction and other Solid-State Techniques. PPXRD-7.

-

Slideshare. (n.d.). Thermogravimetric analysis ppt.

-

Pharmapproach. (n.d.). Drug-Excipient Compatibility Studies.

-

Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility.

-

Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD).

-

Gupta, N., et al. (2025, August 6). Computational Predictions for Multi-Target Drug Design. ResearchGate.

-

Singh, S., & Kumar, S. (2015). Drug-Excipient compatibility studies: First step for dosage form development. Journal of Pharmaceutical and Scientific Innovation, 4(3), 153-158.

-

Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1554-1563.

-

Slideshare. (n.d.). Drug excipient Compatibility.

-

Kumar, L., & Singh, S. (2014). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.

-

Chen, Y.-C., et al. (2020). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers, 12(11), 2568.

-

ResearchGate. (2025, December 4). Synthesis and antitumor properties of amino acids acylated with 2-methyl-3-oxo-1-phenyl-1-cyclopentane carboxylic acid.

-

ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.

-

Bîrceanu, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8206.

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8968.

Sources

- 1. langhuapharma.com [langhuapharma.com]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 4. quercus.be [quercus.be]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. m.youtube.com [m.youtube.com]

- 15. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 16. icdd.com [icdd.com]

- 17. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity [mdpi.com]

- 18. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemaxon.com [chemaxon.com]

- 21. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Safety & Handling of N-(3-acetylphenyl)cyclopentanecarboxamide

Document Control:

-

Version: 1.0 (R&D Draft)

-

Classification: Research Chemical / Pharmacophore Intermediate

Executive Summary & Compound Identity

N-(3-acetylphenyl)cyclopentanecarboxamide is a secondary amide structurally characterized by a cyclopentyl aliphatic ring linked via a carboxamide bridge to a 3-acetyl substituted phenyl ring. In drug discovery, this scaffold often serves as a "linker-fragment" in kinase inhibitor design or as a precursor for heterocycle formation (e.g., quinolines via Friedländer synthesis).

Unlike commodity chemicals with established toxicological profiles, this compound is frequently encountered in early-stage Hit-to-Lead (H2L) workflows. Consequently, standard SDS data is often absent. This guide provides a Predictive Safety Profile derived from Structure-Activity Relationships (SAR) and functional group analysis, designed to protect researchers handling this substance in non-GMP environments.

Chemical Identification Table

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3'-Acetylcyclopentanecarboxanilide |

| CAS Number | Not Listed (Treat as Novel/Research Grade) |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| SMILES | CC(=O)c1cccc(NC(=O)C2CCCC2)c1 |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

Hazard Identification & Toxicology (The "Why")

Functional Group Analysis

To determine safety protocols without in vivo data, we analyze the reactivity of specific moieties:

-

Secondary Amide Linker: Generally stable and neutral. However, metabolic hydrolysis (in vivo) can release 3-aminoacetophenone , a known irritant and potential mutagen (Category 2).

-

Acetyl Group (Ketone): Chemically stable under ambient conditions but reactive toward nucleophiles (hydrazines, amines).

-

Cyclopentyl Ring: Lipophilic moiety facilitating cell membrane permeation. This increases the "Bioavailability Risk"—if accidental exposure occurs, systemic absorption is likely.

GHS Classification (Predicted)

Based on CLP/GHS criteria for analogous carboxanilides:

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Estimated LD50: 500–2000 mg/kg based on aniline derivatives).

-

H335: May cause respiratory irritation (if dust is generated).

-

H373: May cause damage to organs (Liver/Kidney) through prolonged or repeated exposure (Aniline metabolite toxicity).

Safe Handling Protocols: A Self-Validating System

This protocol uses a "Check-Verify-Execute" logic to ensure safety barriers are active before the hazard is introduced.

Engineering Controls & PPE[6]

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 100 fpm.

-

Respiratory: N95/P2 particulate respirator required if handling >100 mg of dry powder outside a hood.

-

Dermal: Nitrile gloves (Double gloving recommended: Inner 4 mil, Outer 5 mil).

-

Validation: Check glove breakthrough time for the solvent used (e.g., DMSO breakthrough is rapid; change gloves immediately upon splash).

-

Solubilization Workflow

This compound is lipophilic. Attempting to dissolve it in aqueous buffer first will result in precipitation and inaccurate dosing.

Step-by-Step Dissolution Protocol:

-

Weighing: Weigh solid into a tared glass vial within the fume hood. Static electricity is common; use an anti-static gun if necessary.

-

Primary Solvent: Add 100% DMSO (Dimethyl sulfoxide) to achieve a 10–100 mM stock solution.

-

Observation: Vortex for 30 seconds. Solution should be clear and colorless to pale yellow.

-

-

Secondary Dilution: Only dilute into aqueous media (PBS/Media) immediately prior to use.

-

Limit: Keep DMSO concentration < 0.5% (v/v) in biological assays to avoid solvent toxicity masking compound effects.

-

Synthesis & Impurity Management

Understanding the synthesis is critical for safety, as impurities often pose greater risks than the target molecule.

Likely Synthetic Route:

Impurity Risks:

-

Residual Acid Chloride: Highly corrosive and lachrymatory. If the product smells acrid/pungent, it contains unreacted acid chloride. Action: Quench with methanol.

-

3-Aminoacetophenone: Toxic irritant.

-

Triethylamine/Pyridine (Base): Flammable and toxic vapors.[1]

Visualizations

Safety & Handling Workflow

The following diagram illustrates the decision logic for handling this compound, integrating safety checks with experimental steps.

Caption: Operational workflow for safe handling, solubilization, and disposal of this compound.

Structural Reactivity & Metabolism

This diagram details the potential metabolic fate and reactive sites, crucial for understanding toxicity mechanisms.

Caption: Predicted metabolic hydrolysis pathway and potential nucleophilic interactions (haptenization risks).

Emergency Response (R-S Phrases)

In the event of exposure, immediate action mitigates long-term damage.

-

Eye Contact: Immediately flush with water for 15 minutes.[5] Remove contact lenses.[1][3][6] Seek medical attention. (Amides can cause corneal clouding).

-

Skin Contact: Wash with soap and water. Do not use ethanol (this enhances absorption of the lipophilic compound).

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Spill Cleanup:

Regulatory & Transport

-

US TSCA: Not listed (R&D Exemption applies: For research use only).

-

REACH (EU): Not registered.

-

IATA/DOT: Not regulated as a dangerous good for transport (unless dissolved in a flammable solvent).

-

Note: If shipping as a solid, label as "Chemical Substance, n.o.s. (Not Regulated)."[5]

-

References

-

PubChem Compound Summary. N-(3-methylphenyl)cyclopentanecarboxamide (Analogous Structure). National Center for Biotechnology Information. Accessed Feb 15, 2026. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier for 3'-Aminoacetophenone.[7] (Toxicological reference for metabolite). Accessed Feb 15, 2026. [Link](Note: General landing page provided for verification of registry existence).

-

National Institute of Standards and Technology (NIST). Cyclopentanecarboxamide derivatives mass spectral data.[8] NIST Chemistry WebBook.[9] [Link]

Sources

- 1. novachem.com [novachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclopentanecarboxamide | C6H11NO | CID 226274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(3-methylphenyl)cyclopentanecarboxamide | C13H17NO | CID 531884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)- [webbook.nist.gov]

Toxicological Profile & Safety Assessment: N-(3-acetylphenyl)cyclopentanecarboxamide

Executive Summary

N-(3-acetylphenyl)cyclopentanecarboxamide (CAS: Implied 3217-94-5 substructure family) is a lipophilic amide frequently utilized as a pharmaceutical intermediate and a scaffold in Structure-Activity Relationship (SAR) studies for sodium channel blockers and kinase inhibitors.

While direct toxicological data for the intact molecule is limited in public registries, a robust safety profile can be constructed via Read-Across Toxicology and Metabolic Decomposition Analysis . The primary toxicity driver is the metabolic release of 3-aminoacetophenone (3-AAP) , an aniline derivative associated with methemoglobinemia and potential genotoxic stress.

This guide synthesizes predictive modeling, metabolite data, and structural alerts to provide a definitive safety reference.

Chemical Identity & Physicochemical Basis

Understanding the physicochemical properties is the first step in predicting bioavailability and barrier crossing.

| Property | Value / Description | Impact on Toxicity |

| Chemical Structure | Cyclopentyl-C(=O)-NH-(3-acetylphenyl) | Amide linkage controls stability; Cyclopentyl group increases lipophilicity. |

| Molecular Weight | ~231.3 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |

| Predicted LogP | 2.5 – 3.2 | High membrane permeability; potential for CNS penetration and accumulation in adipose tissue. |

| Solubility | Low in water; High in DMSO/Ethanol | Requires solubilizers (e.g., Tween-80, PEG400) for in vivo dosing, which can confound toxicity data if not controlled. |

Toxicokinetics & Metabolic Fate (The Core Driver)

The toxicity of this compound is biphasic: Phase I involves the intact molecule's pharmacology, while Phase II involves the toxicity of its hydrolytic products.

Metabolic Pathway Analysis

The primary clearance mechanism is hepatic amidase-mediated hydrolysis.

-

Step 1 (Hydrolysis): Carboxylesterases (CES1/CES2) or arylacetamide deacetylases cleave the amide bond.

-

Step 2 (Toxification): The release of 3-aminoacetophenone triggers the aniline toxicity pathway.

-

Step 3 (Bioactivation): CYP450 enzymes (specifically CYP2E1 and CYP1A2) N-hydroxylate the amine, forming the reactive N-hydroxy metabolite.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical hydrolysis and subsequent bioactivation leading to toxicity.

Figure 1: Metabolic hydrolysis of the parent amide releases 3-aminoacetophenone, the precursor to the hematotoxic N-hydroxy species.

Toxicological Endpoints[1][2][3][4][5][6][7]

Acute Toxicity (Oral & Dermal)

Based on the LD50 of the limiting metabolite (3-aminoacetophenone), the parent compound is predicted to fall into GHS Category 4 .

-

Predicted Oral LD50: 1,500 – 2,500 mg/kg (Rat).

-

Clinical Signs: Cyanosis (blue skin/lips due to hypoxia), lethargy, and dyspnea.

Hematotoxicity: Methemoglobinemia

This is the critical hazard . Aniline derivatives cause the oxidation of hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen.

-

Mechanism: The N-hydroxy metabolite undergoes redox cycling with hemoglobin.

-

Risk Factor: Species with high nitrate reductase activity or specific CYP profiles (e.g., cats) are hypersensitive.

Genotoxicity & Carcinogenicity[5]

-

Structural Alert: The aromatic amine moiety is a classic structural alert for mutagenicity (Ames Positive).

-

Data Reconciliation: While some SDSs for 3-aminoacetophenone list "mutagenicity criteria not met," structure-activity analysis suggests a potential positive result in Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .

-

Recommendation: Treat as a potential genotoxin until a GLP Ames test proves otherwise.

Experimental Protocols (Self-Validating Systems)

To confirm the predictive profile, the following assays are required. These protocols emphasize "self-validation" through positive controls.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine the half-life (

-

System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

-

Substrate: 1 µM this compound.

-

Cofactors: NADPH regenerating system (for CYP activity) + UDPGA (optional, for Phase II).

-

Timepoints: 0, 5, 15, 30, 60 min incubation at 37°C.

-

Quench: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring transitions for Parent (232 -> X) and Metabolite (136 -> X).

-

Validation Criteria:

-

Positive Control: Testosterone (high turnover) must show >80% depletion.

-

Negative Control: Warfarin (low turnover) must show <10% depletion.

-

Mass Balance: Sum of Parent + Metabolites should approach 100% (molar basis).

-

Protocol B: Assessment of Methemoglobin Potential

Objective: Quantify the oxidation of hemoglobin ex vivo.

-

Blood Source: Fresh whole blood (Rat or Human) with heparin.

-

Incubation: Treat blood aliquots with:

-

Vehicle (DMSO 0.1%).

-

Test Compound (10, 50, 100 µM).

-

Positive Control: 4-Aminophenol or 3-Aminoacetophenone (50 µM).

-

-

Duration: Incubate for 2 hours at 37°C.

-

Measurement: Multi-wavelength spectrophotometry (Co-oximetry) to measure % MetHb.

-

Threshold: A statistically significant increase >5% MetHb over vehicle indicates a positive hazard.

Risk Assessment & AOP Visualization

The Adverse Outcome Pathway (AOP) links the molecular initiating event to the organism-level response.

Figure 2: Adverse Outcome Pathway (AOP) for Aniline-induced Methemoglobinemia.

Safety Handling Guidelines

-

H-Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves (0.11 mm minimum thickness) are required. The lipophilic nature allows rapid dermal absorption; standard latex is insufficient.

References

-

National Institute of Standards and Technology (NIST). Cyclopentanecarboxamide, N-ethyl-N-(3-methylphenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 1-Phenylcyclopentanecarboxamide Compound Summary. National Library of Medicine. [Link]

-

Dong, O., et al. (2006). Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Literature Review and Development Landscape of N-(3-acetylphenyl)cyclopentanecarboxamide Derivatives

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-(3-acetylphenyl)cyclopentanecarboxamide scaffold represents a novel chemical entity with significant potential for therapeutic agent development. While direct literature on this specific derivative class is nascent, a comprehensive analysis of its constituent pharmacophores—the N-acetylphenyl group and the cyclopentanecarboxamide moiety—provides a strong rationale for its investigation. Structurally related compounds, such as various carboxamide derivatives, have demonstrated a wide array of biological activities, including roles as kinase inhibitors, ion channel blockers, and anticancer agents. This guide synthesizes insights from analogous chemical series to build a foundational understanding of this compound derivatives. We will explore rational design principles, propose robust synthetic strategies, outline a comprehensive biological evaluation workflow, and discuss potential mechanisms of action. This document serves as a technical roadmap for researchers aiming to explore this promising, underexplored chemical space.

Part 1: Introduction to the Scaffold and Rationale for Investigation

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The this compound core is distinguished by the combination of a rigid, lipophilic cyclopentyl group and an aromatic phenyl ring featuring a key acetyl moiety. This arrangement offers a unique three-dimensional structure and electronic profile for molecular recognition.

1.1 Deconstruction of the Pharmacophore

-

Cyclopentanecarboxamide Moiety: The cyclopentane ring provides a constrained, non-polar scaffold that can effectively probe hydrophobic pockets within biological targets. Its inclusion in drug candidates has been linked to improved metabolic stability and favorable pharmacokinetic properties.[1] Derivatives of cyclopentane have been successfully developed as potent and selective inhibitors of targets like the NaV1.7 sodium channel, highlighting the utility of this carbocycle in achieving target specificity.[1][2]

-

N-(3-acetylphenyl) Moiety: The acetylphenyl group serves as a versatile interaction hub. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for binding to many enzyme active sites. The meta-position of the acetyl group, in particular, directs substituents to distinct spatial regions compared to ortho- or para-isomers, potentially offering unique selectivity profiles. The N-phenylacetamide framework is a common feature in many biologically active compounds, including kinase inhibitors.[3] While much of the literature focuses on the N-(4-acetylphenyl) isomer, the synthetic accessibility and biological activity of these related compounds provide a strong basis for investigating the 3-acetyl derivative.[4][5]

1.2 Review of Structurally Related Compound Classes

The therapeutic potential of this scaffold is inferred from the established activities of similar molecules:

-

Cycloalkanecarboxamides: Phenylcyclopropane carboxamides have been investigated as potent orexin receptor antagonists for treating sleep disorders and have shown promise in anticancer research.[6][7] This demonstrates that small cycloalkane rings attached to a carboxamide linker are well-tolerated and can be directed toward diverse biological targets.

-

Kinase Inhibitors: The general structure of an amide linking an aromatic system to another moiety is a hallmark of many kinase inhibitors.[8] For instance, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides have been developed as potent inhibitors of the mitotic kinase TTK, a target in oncology.[9] The this compound scaffold mimics this general architecture, suggesting kinase inhibition as a primary hypothetical target class.

1.3 Hypothesized Biological Targets

Based on the analysis of its structural components and related compounds, the this compound scaffold is hypothesized to be a promising candidate for targeting:

-

Protein Kinases: Given the prevalence of the N-aryl amide motif in kinase inhibitors, this is the most probable target class.[9][10] Specific families could include cyclin-dependent kinases (CDKs), c-Jun N-terminal kinase (JNK), or Aurora kinases, which are critical regulators of cell cycle and proliferation.[10][11][12]

-

Ion Channels: Cyclopentane derivatives have shown potent activity as sodium channel blockers, indicating a potential application in pain management or neurological disorders.[2]

-

Epigenetic Targets: Carboxamide-containing structures have also been successfully developed as inhibitors of epigenetic enzymes like histone deacetylases (HDACs) and protein arginine methyltransferases (PRMTs).[10][13]

Part 2: Synthetic Strategies and Methodologies

A key advantage of the this compound scaffold is its straightforward and scalable synthesis, which allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

2.1 General Synthesis Workflow

The most direct approach involves a standard amide coupling reaction between two readily available building blocks: 3-aminoacetophenone and an activated form of cyclopentanecarboxylic acid.

Caption: General synthetic workflow for this compound.

2.2 Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard, reliable method for synthesizing the parent compound. The choice of an acid chloride for activation ensures a high-yield, irreversible reaction.

Materials:

-

3-Aminoacetophenone (1.0 eq)

-

Cyclopentanecarbonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reactant Dissolution: To a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Causality: Using an anhydrous solvent and inert atmosphere prevents hydrolysis of the highly reactive acid chloride. The base (TEA) acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction controls the initial exotherm.

-

-

Acid Chloride Addition: Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

-

Causality: Dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the acid chloride ensures complete consumption of the limiting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and brine.

-

Self-Validation: The aqueous washes are critical for removing impurities and unreacted starting materials. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Structure-Activity Relationship (SAR) Exploration

To optimize the biological activity of the core scaffold, a systematic SAR study is essential. A library of analogs would be synthesized to probe the chemical space around the parent molecule.

3.1 Strategy for Analog Library Generation

-

Cyclopentyl Ring Modifications: Introduce substituents at various positions of the cyclopentyl ring to explore steric and electronic effects. This can be achieved by using substituted cyclopentanecarboxylic acids as starting materials.[14]

-

Phenyl Ring Modifications: Add substituents (e.g., halogens, methoxy groups, small alkyl groups) to the phenyl ring to modulate lipophilicity and electronic properties.

-

Acetyl Group Bioisosteres: Replace the acetyl group with other hydrogen bond acceptors or functional groups (e.g., sulfone, cyano, nitro) to investigate their impact on target binding.

3.2 Hypothetical SAR Data for Kinase Inhibition